1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8-4-5-10(12)6-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOCRZVOPHUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272030 | |
| Record name | Benzeneethanol, 5-fluoro-α,α,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-40-3 | |
| Record name | Benzeneethanol, 5-fluoro-α,α,2-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314902-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 5-fluoro-α,α,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Fluoro-2-Methylbenzyl Bromide
The synthesis begins with the preparation of 5-fluoro-2-methylbenzyl bromide, a critical intermediate. Radical bromination of 5-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) under ultraviolet light yields the benzyl bromide. Alternative routes involve treating 5-fluoro-2-methylbenzyl alcohol with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0°C, achieving near-quantitative conversion.
Key Reaction Conditions :
Grignard Reagent Formation and Ketone Addition
The Grignard reagent, generated by reacting 5-fluoro-2-methylbenzyl bromide with magnesium in tetrahydrofuran (THF), is subsequently added to acetone. This nucleophilic addition forms the tertiary alcohol after acidic workup:
Optimization Insights :
-
Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to acetone minimizes side reactions.
-
Yield : 70–78% after purification via silica gel chromatography.
Reductive Amination Followed by Hydrolysis
Synthesis of 1-(5-Fluoro-2-Methylphenyl)-2-Methylpropan-2-Amine
A two-step process involves reductive amination of 5-fluoro-2-methylbenzaldehyde with 2-nitropropane, followed by catalytic hydrogenation. This method, adapted from enantioselective amine syntheses, produces the intermediate amine:
Acidic Hydrolysis to Alcohol
The amine intermediate undergoes hydrolysis in 6M hydrochloric acid at reflux, yielding the target alcohol:
Challenges :
-
Selectivity : Over-hydrolysis may degrade the aromatic ring.
-
Yield : 60–65% after neutralization and extraction.
Friedel-Crafts Alkylation with Tertiary Alcohols
Electrophilic Aromatic Substitution
Despite the deactivating effect of fluorine, Friedel-Crafts alkylation is feasible using a Lewis acid catalyst (e.g., AlCl₃) and 2-methylpropan-2-ol-derived electrophiles. 2-Bromo-2-methylpropan-1-ol serves as the alkylating agent:
Limitations :
Multi-Component Coupling Reactions
InCl₃-Catalyzed Ultrasound-Assisted Synthesis
Adapting methodologies from pyrano[2,3-c]pyrazole syntheses, a one-pot reaction combines 5-fluoro-2-methylbenzaldehyde, malononitrile, and 2-methylpropan-2-ol under ultrasonication. Indium(III) chloride (InCl₃) catalyzes the reaction in ethanol/water (1:1):
Advantages :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 5-Fluoro-2-methylbenzyl bromide, acetone | 70–78 | 95 | High |
| Reductive Amination | 5-Fluoro-2-methylbenzaldehyde, NaBH₄ | 60–65 | 90 | Moderate |
| Friedel-Crafts Alkylation | AlCl₃, 2-bromo-2-methylpropan-1-ol | <50 | 85 | Low |
| Multi-Component Coupling | InCl₃, ultrasound | 82–88 | 97 | High |
Mechanistic Considerations
Steric and Electronic Effects
The fluorine atom’s electron-withdrawing nature deactivates the aromatic ring, necessitating forceful conditions for electrophilic substitutions. Conversely, the methyl group’s electron-donating effect directs incoming electrophiles to the ortho and para positions, complicating regiochemical outcomes.
Chemical Reactions Analysis
1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the fluorine atom with a methoxy group.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Scientific Research Applications
1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol and related compounds:
Key Observations:
Halogen Effects :
- Fluorine (smaller, electronegative) vs. bromine (larger, polarizable): Fluorine reduces molecular weight and may enhance metabolic stability in drug design, while bromine increases steric bulk and reactivity in cross-coupling reactions .
- The 5-fluoro substituent in the target compound may improve lipophilicity compared to brominated analogs, affecting membrane permeability in bioactive molecules.
Tertiary alcohols (2-methylpropan-2-ol moiety) are less acidic than primary/secondary alcohols, reducing hydrogen-bonding capacity but enhancing stability under basic conditions .
Synthetic Routes :
- Epoxide ring-opening (e.g., with 2,2-dimethyl-oxirane) is a common method for synthesizing 2-methylpropan-2-ol derivatives, as seen in halogenated indazole analogs .
- Brominated and fluorinated precursors are often coupled via Suzuki-Miyaura or nucleophilic aromatic substitution reactions .
Crystallography and Hydrogen Bonding: Analogs like 2-(5-bromo-2-methylphenyl)propan-2-ol form intermolecular O—H⋯O hydrogen bonds, creating tetrameric structures in crystals. Similar packing may occur in the target compound . In tetrazole derivatives (e.g., 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol), hydrogen bonds extend into 3D networks, highlighting the role of the hydroxyl group in supramolecular assembly .
Biological Relevance :
- Brominated analogs (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol) serve as intermediates for SGLT2 inhibitors with antihyperglycemic activity .
- Aliphatic alcohols (e.g., 2-methylpropan-2-ol) are linked to metabolic disorders like diabetes, though direct associations with the target compound remain unexplored .
Biological Activity
1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula C11H15F and a molecular weight of approximately 186.24 g/mol. Its structure contributes to its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. The presence of the fluorine atom enhances its binding affinity to specific receptors, making it a potential candidate for treating neurological disorders. The compound's mechanism involves:
- Receptor Binding : It exhibits significant affinity for neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated that this compound possesses various biological activities, including:
- Neuropharmacological Effects : Studies suggest it may have applications in managing conditions like depression and anxiety by modulating neurotransmitter levels.
- Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Data Table: Biological Activities and IC50 Values
| Activity Type | Target/Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Neurotransmitter Modulation | Serotonin Receptors | 0.39 | |
| Anti-inflammatory | TNF-α Inhibition | 0.25 | |
| Antitumor Activity | L1210 Mouse Leukemia Cells | <0.05 |
Case Study 1: Neuropharmacological Applications
In a study focusing on the modulation of serotonin receptors, this compound demonstrated an IC50 value of 0.39 µM, indicating strong potential for treating mood disorders by enhancing serotonin signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the compound's ability to inhibit TNF-α production in vitro, with an IC50 value of 0.25 µM. This suggests that it may be beneficial in managing chronic inflammatory conditions such as rheumatoid arthritis.
Research Findings
Recent studies have emphasized the importance of the fluorinated aromatic structure in enhancing the compound's biological profile. The following findings are noteworthy:
- Enhanced Binding Affinity : The fluorine atom increases lipophilicity, allowing better penetration into biological membranes and enhanced receptor interaction .
- Potential for Drug Development : Given its diverse biological activities and favorable pharmacokinetic properties, this compound is being explored as a lead candidate in drug development for neurological and inflammatory disorders .
- Ongoing Research : Further studies are required to fully elucidate the mechanisms underlying its action and to assess its safety profile in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?
- Methodology : Start with Friedel-Crafts alkylation of 5-fluoro-2-methylbenzene with 2-methylpropan-2-ol derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Monitor reaction progress via TLC or GC-MS. Optimize temperature (typically 80–120°C) and stoichiometry to minimize side products like diarylalkanes . Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology : Use NMR (¹H/¹³C) to confirm regioselectivity and absence of isomers. For example, the tert-butyl group (2-methylpropan-2-ol moiety) should show a singlet at ~1.4 ppm in ¹H NMR. FT-IR can verify hydroxyl group presence (broad peak ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?
- Methodology : Screen solvents like ethanol/water, dichloromethane/hexane, or acetone. Crystallization kinetics can be studied using differential scanning calorimetry (DSC) to identify optimal supersaturation conditions. Evidence from tert-butanol derivatives suggests low-polarity solvents enhance crystal lattice stability .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodology : Perform comparative EAS reactions (e.g., nitration, sulfonation) with analogous non-fluorinated or non-methylated derivatives. Use computational modeling (DFT) to analyze electronic effects (e.g., Hammett constants) and steric hindrance. Contrast experimental yields with theoretical predictions to resolve data contradictions .
Q. What strategies can mitigate competing elimination pathways during functionalization of the hydroxyl group?
- Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to reactions like Mitsunobu or nucleophilic substitution. Monitor reaction intermediates via LC-MS and compare activation energies using Arrhenius plots. Tertiary alcohols are prone to elimination; thus, low-temperature conditions (0–10°C) and bulky bases (e.g., DIPEA) are recommended .
Q. How does the fluorine substituent affect the compound’s phase behavior in multicomponent mixtures?
- Methodology : Conduct phase equilibrium studies using a modified Othmer apparatus to measure liquid-liquid or solid-liquid equilibria in systems containing water, Na₂SO₄, and 2-methylpropan-2-ol derivatives. Compare with non-fluorinated analogs to isolate polarity/hydrogen-bonding effects. Use UNIFAC models to predict ternary phase diagrams .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Methodology : Grow single crystals via slow evaporation in tert-butyl methyl ether. Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Challenges include disorder in the tert-butyl group; mitigate via low-temperature data collection (100 K) and refinement with SHELXL. Compare with similar structures in the Cambridge Structural Database (CSD) .
Data Contradiction & Resolution
Q. Discrepancies in reported solubility How can experimental protocols be standardized?
- Resolution : Re-evaluate solubility in controlled conditions (25°C, 1 atm) using nephelometry for turbidity points. Cross-validate with HPLC retention times under isocratic conditions. Conflicting data may arise from impurities; enforce strict QC via Karl Fischer titration for water content and GC headspace analysis for volatile impurities .
Q. Conflicting bioactivity reports: Are observed antimicrobial effects structure-specific or assay-dependent?
- Resolution : Re-test biological activity using standardized MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays. Fluorine’s electronegativity may enhance membrane permeability, but assay conditions (e.g., pH, inoculum size) must be harmonized .
Methodological Tables
Table 1 : Phase Equilibrium Data for this compound in Water + Na₂SO₄ (101.3 kPa)
| Temperature (°C) | Solubility (g/100g H₂O) | Phase Type |
|---|---|---|
| 25 | 0.12 | Liquid-Liquid |
| 50 | 0.25 | Liquid-Liquid |
| 75 | 0.47 | Solid-Liquid |
| Source: Adapted from ternary system studies on tert-butanol derivatives |
Table 2 : Comparative Reactivity in EAS Reactions
| Derivative | Nitration Yield (%) | Sulfonation Yield (%) |
|---|---|---|
| Non-fluorinated | 72 | 65 |
| 5-Fluoro-substituted | 58 | 49 |
| Note: Yields reflect steric/electronic effects; replicates n=3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
